N-(2-Methoxy-ethoxycarbonyl)-(L)-valine

Description

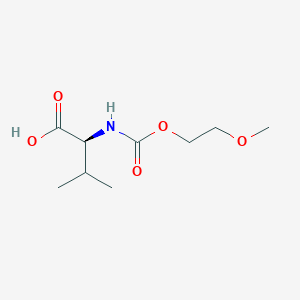

N-(2-Methoxy-ethoxycarbonyl)-(L)-valine is a chemically modified derivative of the amino acid L-valine, where the amine group is protected by a 2-methoxyethoxycarbonyl moiety. Such derivatives are critical in peptide synthesis, where the protecting group stabilizes the amine during coupling reactions and is later removed under specific conditions .

This modification may influence solubility, reactivity, and deprotection requirements in synthetic workflows.

Properties

Molecular Formula |

C9H17NO5 |

|---|---|

Molecular Weight |

219.23 g/mol |

IUPAC Name |

(2S)-2-(2-methoxyethoxycarbonylamino)-3-methylbutanoic acid |

InChI |

InChI=1S/C9H17NO5/c1-6(2)7(8(11)12)10-9(13)15-5-4-14-3/h6-7H,4-5H2,1-3H3,(H,10,13)(H,11,12)/t7-/m0/s1 |

InChI Key |

JFUXYLUCQHSOSY-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)OCCOC |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCCOC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Key N-protected L-valine derivatives include:

N-(Methoxycarbonyl)-L-valine

- CAS : 74761-42-5

- Molecular Formula: C₇H₁₃NO₄

- Molecular Weight : 175.18 g/mol

- Melting Point : 109–113°C

- Applications : Used as a transient protecting group in peptide synthesis. Synthesized via reaction of L-valine with methyl chloroformate .

N-(Ethoxycarbonyl)-L-valine

- CAS : 952577-51-4

- Molecular Formula: C₉H₁₇NO₄

- Molecular Weight : 203.24 g/mol

- Applications : Similar to methoxycarbonyl derivatives but with enhanced lipophilicity due to the ethoxy group. Employed in organic intermediates .

N-Boc-L-valine (tert-Butoxycarbonyl)

- CAS : 13734-41-3

- Molecular Formula: C₁₀H₁₉NO₄

- Molecular Weight : 217.26 g/mol

- Applications : A gold-standard protecting group in solid-phase peptide synthesis (SPPS). Stable under basic conditions and cleaved under acidic conditions (e.g., trifluoroacetic acid) .

N-(Benzyloxycarbonyl)-L-valyl-L-valine

- CAS : 19542-54-2

- Molecular Formula : C₁₈H₂₆N₂O₅

- Applications : A dipeptide derivative with a benzyl-based protecting group, used in complex peptide coupling reactions .

Comparative Analysis

Stability and Deprotection

- Boc Group : Highly stable under basic and nucleophilic conditions but labile in acidic environments (e.g., 50% TFA in dichloromethane) .

- Methoxycarbonyl/Ethoxycarbonyl : Less stable than Boc, requiring milder deprotection (e.g., hydrazine or enzymatic cleavage) .

Solubility and Reactivity

- Polarity : Methoxycarbonyl < Ethoxycarbonyl < 2-Methoxyethoxycarbonyl (due to increased ether oxygen content).

- Lipophilicity : Ethoxycarbonyl > 2-Methoxyethoxycarbonyl > Methoxycarbonyl.

- Synthetic Utility : Boc is preferred for SPPS due to its orthogonality, while smaller carbamates (methoxy/ethoxy) are used in solution-phase synthesis .

Data Table: Key Properties of N-Protected L-Valine Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point | Deprotection Method | Key Applications |

|---|---|---|---|---|---|---|

| N-(Methoxycarbonyl)-L-valine | 74761-42-5 | C₇H₁₃NO₄ | 175.18 | 109–113°C | Hydrazine, Enzymatic | Peptide intermediates |

| N-Boc-L-valine | 13734-41-3 | C₁₀H₁₉NO₄ | 217.26 | Not reported | Trifluoroacetic acid | SPPS, Drug development |

| N-(Ethoxycarbonyl)-L-valine | 952577-51-4 | C₉H₁₇NO₄ | 203.24 | Not reported | Acidic/alkaline hydrolysis | Organic synthesis |

| N-(Benzyloxycarbonyl)-L-valine | 19542-54-2 | C₁₈H₂₆N₂O₅ | 350.41 | Not reported | Hydrogenolysis (H₂/Pd) | Peptide coupling |

Stability Studies

- Boc-protected valine remains intact under basic conditions (e.g., piperidine in SPPS), whereas methoxycarbonyl groups may degrade under prolonged basic exposure .

Industrial and Biomedical Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.